molecular formula C8H9N5O B3217503 2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 1179666-26-2

2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No.: B3217503
CAS No.: 1179666-26-2
M. Wt: 191.19 g/mol
InChI Key: GKRIQURKSZBFPP-UHFFFAOYSA-N
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Description

2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine is a heterocyclic compound that features a pyrazine ring fused with an oxadiazole ring, connected to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine is unique due to its combined oxadiazole and pyrazine rings, which confer distinct chemical reactivity and biological activity. This dual functionality enhances its versatility in various applications, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c9-2-1-7-12-8(13-14-7)6-5-10-3-4-11-6/h3-5H,1-2,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRIQURKSZBFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NOC(=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
Reactant of Route 2
2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
Reactant of Route 3
2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
Reactant of Route 4
2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
Reactant of Route 5
2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
Reactant of Route 6
2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine

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